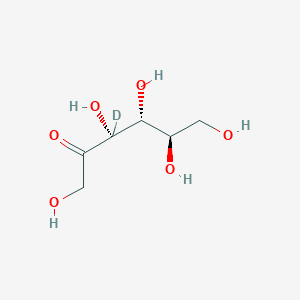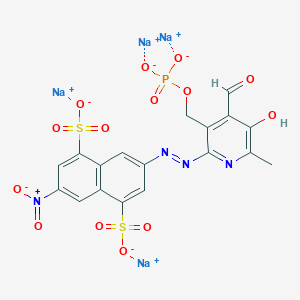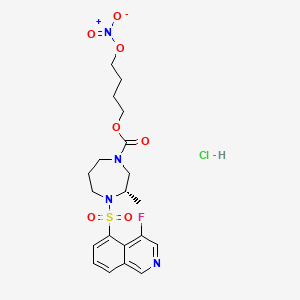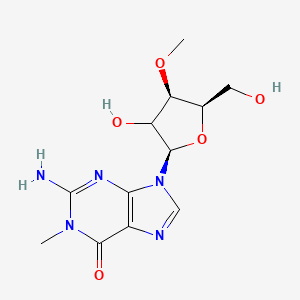
4-Methylcatechol-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylcatechol-d8 is a deuterium-labeled derivative of 4-Methylcatechol. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C7D8O2, and it has a molecular weight of 132.19 g/mol . This compound is particularly valuable in studies involving metabolic pathways, pharmacokinetics, and environmental analysis due to its stable isotope labeling.
準備方法
The synthesis of 4-Methylcatechol-d8 involves several steps. One common method starts with dimethoxybenzene and paraformaldehyde, which are added to an organic solvent. Concentrated hydrochloric acid is then added dropwise at temperatures between -5 to 10°C to obtain 4-chloromethyl dimethoxybenzene. This intermediate is then subjected to reduction using zinc powder and ammonium salt in an alcohol solvent, followed by demethylation with a hydrogen bromide aqueous solution to yield 4-Methylcatechol . For the deuterium-labeled version, deuterated reagents are used in place of their non-deuterated counterparts.
化学反応の分析
4-Methylcatechol-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen bromide, sodium sulfite, and cyclohexane-methylbenzene mixed solvents. For instance, in the presence of hydrobromic acid and sodium sulfite, this compound can undergo demethylation to form its deuterated analogs . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Methylcatechol-d8 is widely used in scientific research due to its stable isotope labeling. It serves as a crucial intermediate in the synthesis of various compounds, including fragrances and flavoring agents. Additionally, it is used as a bioactive component in studies related to cardiovascular health, where it has shown potent antiplatelet activity . The compound is also employed as a model molecule in electrochemical process studies and as a polymerization inhibitor .
作用機序
The mechanism of action of 4-Methylcatechol-d8 involves its interaction with various molecular targets and pathways. For example, it has been shown to block platelet aggregation by inhibiting receptors for the von Willebrand factor, platelet-activating factor, glycoprotein IIb/IIIa, protein kinase C, and intracellular calcium elevation . This multifaceted mechanism makes it a potent antiplatelet agent, potentially more effective than acetylsalicylic acid in certain conditions.
類似化合物との比較
4-Methylcatechol-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like 4-Methylcatechol. This labeling allows for more precise tracking and analysis in metabolic and pharmacokinetic studies. Similar compounds include catechol and other methylcatechols, which share structural similarities but lack the deuterium labeling that provides the unique advantages of this compound .
特性
分子式 |
C7H8O2 |
|---|---|
分子量 |
132.19 g/mol |
IUPAC名 |
1,2,5-trideuterio-3,4-dideuteriooxy-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3,2D,3D,4D/hD2 |
InChIキー |
ZBCATMYQYDCTIZ-SHUKTHQSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O[2H])O[2H])[2H] |
正規SMILES |
CC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)




![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)



![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
